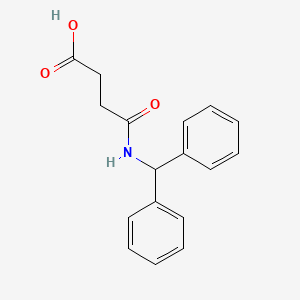

N-Benzhydryl-succinamic acid

Descripción general

Descripción

N-Benzhydryl-succinamic acid, also known by its IUPAC name (benzhydrylamino)(oxo)acetic acid, is a chemical compound with the molecular formula C17H17NO3 and a molecular weight of 255.27. This compound is notable for its diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-Benzhydryl-succinamic acid typically involves the reaction of benzhydrylamine with succinic anhydride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the addition of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and reactant concentrations is crucial for large-scale synthesis .

Análisis De Reacciones Químicas

Types of Reactions

N-Benzhydryl-succinamic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or amines.

Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like alcohols or amines in the presence of a catalyst.

Major Products Formed

Oxidation: Carboxylic acids.

Reduction: Alcohols or amines.

Substitution: Esters, amides, or other derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Complex Molecules

N-Benzhydryl-succinamic acid serves as a versatile building block in the synthesis of more complex organic molecules. Its structural features allow it to participate in various chemical reactions, making it valuable in the development of new compounds. For instance, it can be utilized in the synthesis of heterocyclic compounds that exhibit diverse biological activities.

Biological Applications

Biochemical Assays and Enzyme Interactions

In biological research, this compound is employed in biochemical assays to study enzyme interactions. Its ability to modulate enzyme activity makes it useful for investigating metabolic pathways and enzyme kinetics. This application is critical for understanding biological processes and developing therapeutic agents.

Anticancer Research

Recent studies have highlighted the compound's potential in anticancer research. This compound has been shown to induce apoptosis (programmed cell death) in cancer cells, suggesting its role as a potential therapeutic agent against various types of cancer. The mechanisms by which it exerts these effects involve cell cycle arrest and modulation of apoptotic pathways.

Medical Applications

Therapeutic Effects

Research into the therapeutic effects of this compound is ongoing, particularly concerning its use as a vasodilator. It has been proposed for treating circulatory disorders affecting the brain, where improving blood flow can alleviate symptoms associated with ischemic events. The compound's ability to enhance circulation may also have implications for neurological health .

Industrial Applications

Development of New Materials

In industrial contexts, this compound is being explored for its potential in developing new materials. Its chemical properties can be leveraged to create innovative products with specific functionalities, such as biodegradable plastics or advanced coatings.

Case Studies

-

Anticancer Activity Study

A recent study demonstrated that this compound effectively induces apoptosis in breast cancer cell lines. The researchers observed significant cell death at concentrations above 10 µM, indicating its potential as an anticancer agent. -

Enzyme Interaction Analysis

In another study focusing on metabolic pathways, this compound was used to inhibit specific enzymes involved in lipid metabolism. This inhibition led to altered lipid profiles in treated cells, showcasing its utility in metabolic research. -

Vasodilatory Effects

Clinical trials are underway to evaluate the efficacy of this compound as a treatment for cerebral vascular insufficiency. Preliminary results suggest improvements in blood flow metrics among participants receiving the compound compared to controls.

Mecanismo De Acción

The mechanism of action of N-Benzhydryl-succinamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic regulation .

Comparación Con Compuestos Similares

Similar Compounds

4-{[(Diphenylmethyl)amino]oxy}butanoic acid: Similar in structure but with an additional oxygen atom.

4-[(Diphenylmethyl)amino]-4-oxo-2-butenoic acid: Contains a double bond in the butanoic acid chain.

Uniqueness

N-Benzhydryl-succinamic acid is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical transformations and its applications in multiple scientific fields highlight its versatility and importance.

Actividad Biológica

N-Benzhydryl-succinamic acid is a compound that has garnered attention due to its unique structural features and potential biological activities. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and relevant research findings.

Chemical Structure and Synthesis

This compound is synthesized through the reaction of benzhydrylamine with succinic anhydride, typically in an organic solvent like dichloromethane or toluene. A base such as triethylamine is often used to facilitate the reaction. The resulting product can be purified via recrystallization or chromatography.

Chemical Structure:

- Molecular Formula: CHNO

- Molecular Weight: 255.29 g/mol

The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. This compound can modulate biological pathways by either inhibiting or activating specific targets, which may influence signal transduction, gene expression, and metabolic regulation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria. The compound's mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways .

Anticonvulsant Properties

A study exploring the anticonvulsant activity of N-benzhydryl derivatives revealed that certain analogs exhibited promising effects in reducing seizure activity in animal models. The anticonvulsant mechanism is believed to involve modulation of neurotransmitter systems, particularly enhancing GABAergic activity .

ATP Production Enhancement

This compound has been proposed as a prodrug aimed at increasing ATP production in mitochondria. This effect is crucial for enhancing cellular energy metabolism, potentially benefiting conditions associated with mitochondrial dysfunction .

Research Findings and Case Studies

Propiedades

IUPAC Name |

4-(benzhydrylamino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17NO3/c19-15(11-12-16(20)21)18-17(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11-12H2,(H,18,19)(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WYGOGSVHGJFUKT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00216407 | |

| Record name | 4-((diphenylmethyl)amino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6622-07-7 | |

| Record name | 4-((diphenylmethyl)amino)-4-oxobutanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6622-07-7 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-((diphenylmethyl)amino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00216407 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-((DIPHENYLMETHYL)AMINO)-4-OXOBUTANOIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U7X9417AKD | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.